molecular formula C24H16N2O2 B14750774 Benzoxazole, 2,2'-(p-phenylenedivinylene)bis- CAS No. 5045-43-2

Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-

Cat. No.: B14750774
CAS No.: 5045-43-2
M. Wt: 364.4 g/mol
InChI Key: ROOBECXHWOYDIL-WXUKJITCSA-N
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Description

Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-, also known as 4,4'-Di(benzoxazol-2-yl)stilbene (CAS 1533-45-5), is a symmetrical bis-benzoxazole derivative featuring a central 1,2-ethenediyl (vinyl) group bridging two para-substituted benzoxazole rings. This compound is classified as a fluorescent brightener (C.I. 393) and is widely used in industrial applications, particularly for enhancing the whiteness and brightness of polymers, textiles, and plastics such as polyester . Its structure enables strong UV absorption and blue-light emission due to the extended π-conjugation between the benzoxazole moieties and the central vinyl group . Key properties include a high melting point (357–359°C), density of 1.39 g/cm³, and molecular weight of 414.46 g/mol .

Properties

CAS No.

5045-43-2

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(E)-2-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C24H16N2O2/c1-3-7-21-19(5-1)25-23(27-21)15-13-17-9-11-18(12-10-17)14-16-24-26-20-6-2-4-8-22(20)28-24/h1-16H/b15-13+,16-14+

InChI Key

ROOBECXHWOYDIL-WXUKJITCSA-N

Isomeric SMILES

C1=CC=C2OC(=NC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts at a temperature of 50°C . Another approach involves the use of microwave irradiation in the presence of zinc chloride (ZnCl₂) and isopropanol solvent at 80°C .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and yield of the synthesis process . These methods not only improve the reaction rates but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which exhibit enhanced biological and photophysical properties .

Scientific Research Applications

Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking interactions with aromatic residues in proteins, leading to the inhibition of enzymatic activities. Additionally, the benzoxazole moiety can engage in hydrogen bonding with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,2'-(2,5-Thiophenediyl)bis[5-tert-butylbenzoxazole] (BBOT; CAS 7128-64-5)

  • Structural Differences : Replaces the central vinyl group with a 2,5-thiophenediyl bridge and incorporates tert-butyl substituents at the 5-position of each benzoxazole ring .
  • Properties: Molecular weight: 430.6 g/mol . Melting point: Not explicitly reported, but thermal stability is enhanced by the thiophene ring’s aromaticity . Advantages: The thiophene bridge improves electron delocalization, while tert-butyl groups enhance solubility in nonpolar matrices .
  • Performance : Exhibits superior thermal stability compared to vinyl-bridged derivatives but may have slightly lower fluorescence quantum yield due to reduced conjugation rigidity .

2,2'-(1,2-Ethenediyl)bis[5-methylbenzoxazole] (CAS 1041-00-5)

  • Structural Differences : Features a shorter ethylene bridge and methyl substituents at the 5-position of benzoxazole .
  • Properties :
    • Molecular weight: 290.32 g/mol .
    • LogP: 4.26, indicating high hydrophobicity .
    • Applications: Utilized in HPLC analysis and as a fluorescent probe due to its compact structure and moderate polarity .
  • Performance : Lower molecular weight and methyl groups reduce melting point (exact value unreported) compared to the target compound, but enhance compatibility with polar solvents .

1,4-Bis(benzoxazol-2-yl)naphthalene (CAS 5089-22-5)

  • Structural Differences : Employs a naphthalene-1,4-diyl bridge instead of vinyl or thiophene .
  • Properties :
    • Molecular weight: 342.35 g/mol .
    • Applications: Used in optical brightening for synthetic fibers and high-temperature polymers due to naphthalene’s rigid, planar structure .
  • Performance : The naphthalene bridge extends conjugation, leading to a redshift in fluorescence emission compared to vinyl-bridged derivatives .

Data Table: Comparative Analysis

Compound Name CAS Bridge Type Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,2'-(p-phenylenedivinylene)bis- 1533-45-5 Vinylene (stilbene) None 414.46 357–359 Polyester, plastics
BBOT 7128-64-5 Thiophene 5-tert-butyl 430.6 N/A PE, PP, adhesives
5-Methyl derivative 1041-00-5 Ethylene 5-methyl 290.32 N/A HPLC analysis
Naphthalene-bridged 5089-22-5 Naphthalene None 342.35 N/A High-temperature polymers

Key Research Findings

  • Fluorescence Efficiency : The target compound’s vinyl bridge provides a balance between conjugation length and rigidity, resulting in a higher quantum yield compared to thiophene-bridged BBOT but lower than naphthalene-bridged derivatives .
  • Thermal Stability : Thiophene and naphthalene bridges enhance stability under thermal stress, making BBOT and naphthalene-bridged compounds preferable for high-temperature processing .

Biological Activity

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of the biological activity associated with the compound Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-, synthesizing data from various studies to highlight its potential therapeutic applications.

Overview of Benzoxazole

Benzoxazole is a heterocyclic compound that consists of a benzene ring fused to an oxazole ring. The modifications at various positions on the benzoxazole structure can significantly influence its biological properties. The compound in focus, Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-, is characterized by its unique structure that may enhance its biological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzoxazole derivatives. The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/ml
Compound BEscherichia coli200 µg/ml
Compound CCandida albicans100 µg/ml

The MIC values indicate that while some derivatives exhibit potent activity against specific pathogens, others may require higher concentrations for effective inhibition .

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer potential. Research indicates that these compounds can exert cytotoxic effects on various cancer cell lines while demonstrating selective toxicity towards malignant cells over normal cells.

Case Study: Cytotoxicity Profile

In vitro studies assessed the cytotoxic effects of benzoxazole derivatives on several cancer cell lines, including:

  • Breast Cancer Cells : MCF-7 and MDA-MB-231
  • Lung Cancer Cells : A549 and H1975
  • Colorectal Cancer Cells : HCT-116

Results showed that certain derivatives exhibited significant cytotoxicity against these cell lines with IC50 values ranging from 10 to 50 µM, suggesting their potential as anticancer agents .

Anti-inflammatory and Analgesic Properties

Benzoxazole derivatives have also been evaluated for their anti-inflammatory and analgesic activities. In vivo studies using animal models indicated that specific compounds significantly reduced inflammation and pain responses.

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundModel UsedEffectiveness (Reduction in Inflammation)
Compound DCarrageenan-induced edema70% reduction
Compound EP-benzoquinone-induced pain65% reduction

The results highlight the efficacy of these compounds in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is closely linked to their chemical structure. Modifications at specific positions can enhance or diminish activity:

  • Position 2 : Substituents at this position are crucial for antibacterial activity.
  • Position 5 : Modifications here significantly impact anticancer potency.

This relationship underscores the importance of careful design in developing new benzoxazole-based therapeutics .

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